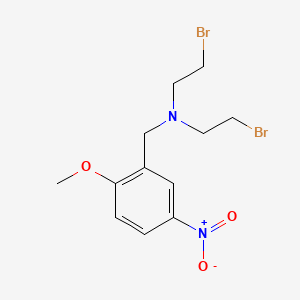
4-Ethyl-2,2,6,6-tetramethylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2,2,6,6-tetramethylheptane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, characterized by its unique structure which includes four methyl groups and one ethyl group attached to a heptane backbone . This compound is known for its stability and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2,6,6-tetramethylheptane typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,6,6-tetramethylheptane with an ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 4-Ethyl-2,2,6,6-tetramethylheptane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various haloalkanes, while oxidation can yield alcohols or ketones .
科学研究应用
Chemistry: 4-Ethyl-2,2,6,6-tetramethylheptane is used as a reference compound in the study of branched alkanes. Its unique structure makes it an ideal candidate for investigating the effects of branching on physical and chemical properties .
Biology and Medicine: While there is limited direct application of this compound in biology and medicine, its derivatives and related compounds are often studied for their potential biological activities .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other complex organic compounds .
作用机制
The mechanism of action of 4-Ethyl-2,2,6,6-tetramethylheptane is primarily related to its chemical reactivity. The compound can interact with various molecular targets through substitution, oxidation, and reduction reactions. These interactions are facilitated by the presence of its alkyl groups, which can stabilize reaction intermediates and transition states .
相似化合物的比较
2,2,6,6-Tetramethylheptane: Similar in structure but lacks the ethyl group.
2,2,4,4-Tetramethylheptane: Another branched alkane with a different branching pattern.
Uniqueness: 4-Ethyl-2,2,6,6-tetramethylheptane is unique due to the presence of both ethyl and multiple methyl groups, which confer distinct physical and chemical properties. This makes it an interesting compound for studying the effects of branching on alkanes .
属性
CAS 编号 |
62108-31-0 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC 名称 |
4-ethyl-2,2,6,6-tetramethylheptane |
InChI |
InChI=1S/C13H28/c1-8-11(9-12(2,3)4)10-13(5,6)7/h11H,8-10H2,1-7H3 |
InChI 键 |
HCYDMRODXAVTKT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)





![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)
